N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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Description
N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a useful research compound. Its molecular formula is C22H28N2O4S and its molecular weight is 416.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.17697855 g/mol and the complexity rating of the compound is 623. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of F2294-0123 is the WEE1 tyrosine kinase . WEE1 is a key regulator of cell cycle progression that influences entry into mitosis by modulating the activity of cyclin-dependent kinase 1 (CDK1, also referred to as cell division cycle 2 [CDC2]) .
Mode of Action
F2294-0123 is an adenosine triphosphate (ATP)-competitive inhibitor of the WEE1 tyrosine kinase . The proposed mechanism of action of F2294-0123 involves promoting entry into uncontrolled mitosis for cells with accumulated DNA damage and, ultimately, cell death via mitotic catastrophe .
Biochemical Pathways
F2294-0123 affects the phosphorylation of CDC2, forcing the progression through the cell cycle despite the presence of DNA damage or replication stress . This property makes F2294-0123 amenable to combination with multiple chemotherapies with different mechanisms of action .
Pharmacokinetics
The pharmacokinetics of F2294-0123 are currently being evaluated in ongoing phase 1 clinical trials . These studies aim to determine the safety, tolerability, pharmacokinetic profiles, and preliminary antitumor activity of F2294-0123 .
Result of Action
The result of F2294-0123’s action is the induction of mitotic catastrophe and apoptosis in cancer cells . This occurs as the compound forces cells to enter mitosis with unrepaired DNA, leading to cell death .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of F2294-0123 is currently under investigation. It is known that continuous exposure to f2294-0123 seems to be needed to maximize monotherapy efficacy in preclinical models .
Properties
IUPAC Name |
N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-2-11-24-12-3-4-18-15-17(5-7-20(18)24)9-10-23-29(25,26)19-6-8-21-22(16-19)28-14-13-27-21/h5-8,15-16,23H,2-4,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJJFVVWRLLQIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.